molecular formula C13H14N2 B077082 2-Benzylamino-4-methylpyridine CAS No. 13021-71-1

2-Benzylamino-4-methylpyridine

Cat. No.: B077082
CAS No.: 13021-71-1
M. Wt: 198.26 g/mol
InChI Key: QHDJYTUZWBABGW-UHFFFAOYSA-N
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Description

2-Benzylamino-4-methylpyridine is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol It is a heterocyclic compound containing a pyridine ring substituted with a benzylamino group at the 2-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzylamino-4-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-4-methylpyridine with benzylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-chloro-4-methylpyridine in an appropriate solvent such as ethanol or methanol.
  • Add benzylamine to the solution.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylamino-4-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-Benzylamino-4-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylamino-4-methylpyridine involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylamino-6-methylpyridine
  • 2-Benzylamino-4-chloropyridine
  • 2-Benzylamino-4-ethylpyridine

Uniqueness

2-Benzylamino-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the benzylamino and methyl groups on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-benzyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDJYTUZWBABGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065324
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13021-71-1, 58088-62-3
Record name 4-Methyl-N-(phenylmethyl)-2-pyridinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 2-Pyridinamine, 4-methyl-N-(phenylmethyl)-
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Record name 4-Picoline, 2-(benzylamino)-
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Record name 2-Benzylamino-4-methylpyridine
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Synthesis routes and methods

Procedure details

2-Amino-4-methylpyridine was reacted with potassium hydroxide in benzyl alcohol according to the method of Sprinzak (Org. Syn. Coll. Vol. IV. 91 (1963)) to form the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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